N-(4-Ethoxy-2-13C-phenyl)acetamide N-(4-Ethoxy-2-13C-phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 286425-41-0
VCID: VC3931576
InChI: InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1+1
SMILES: CCOC1=CC=C(C=C1)NC(=O)C
Molecular Formula: C10H13NO2
Molecular Weight: 180.21 g/mol

N-(4-Ethoxy-2-13C-phenyl)acetamide

CAS No.: 286425-41-0

Cat. No.: VC3931576

Molecular Formula: C10H13NO2

Molecular Weight: 180.21 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Ethoxy-2-13C-phenyl)acetamide - 286425-41-0

Specification

CAS No. 286425-41-0
Molecular Formula C10H13NO2
Molecular Weight 180.21 g/mol
IUPAC Name N-(4-(213C)ethoxyphenyl)acetamide
Standard InChI InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1+1
Standard InChI Key CPJSUEIXXCENMM-OUBTZVSYSA-N
Isomeric SMILES CC(=O)NC1=CC=C(C=C1)OC[13CH3]
SMILES CCOC1=CC=C(C=C1)NC(=O)C
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Ethoxy-2-¹³C-phenyl)acetamide consists of an acetamide group bonded to a para-ethoxyphenyl ring, with the ¹³C label positioned at the second carbon of the ethoxy moiety (–O–¹³CH₂CH₃) . The phenyl ring’s para substitution pattern creates distinct electronic environments, influencing its spectroscopic behavior. The acetamide group (–NHCOCH₃) contributes to hydrogen-bonding interactions, evident in its crystalline packing .

Synthesis and Isotopic Labeling

Synthetic Route

The synthesis involves introducing the ¹³C label during ethoxy group formation. A typical procedure includes:

  • Acylation: Reacting 4-ethoxyaniline with acetic anhydride to form N-(4-ethoxyphenyl)acetamide .

  • Isotopic Incorporation: Replacing the ethoxy group’s natural carbon with ¹³C via nucleophilic substitution using ¹³C-labeled ethyl bromide .

  • Purification: Chromatographic separation (hexane:ethyl acetate) yields the pure compound .

Spectroscopic Validation

  • IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O–C ether linkage) .

  • Mass Spectrometry: Molecular ion peak at m/z 273.45 (M⁺), with fragmentation patterns confirming the ¹³C label .

Applications in Scientific Research

Metabolic Tracing

The ¹³C label enables tracking of phenacetin’s metabolism to paracetamol (acetaminophen) in vivo, elucidating hepatic cytochrome P450 pathways .

Analytical Standards

As an internal standard in LC-MS and NMR, it improves quantification accuracy in pharmacokinetic studies .

Crystallographic Studies

X-ray diffraction reveals intermolecular interactions, such as C–H···O and C–H···F bonds, critical for understanding solid-state stability .

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